![molecular formula C15H22N2O4S B5778736 N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
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Overview
Description
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neuroprotection and pain modulation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. Additionally, N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to protect against neurotoxicity induced by various agents, including glutamate and hydrogen peroxide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in laboratory experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. Additionally, N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a relatively low toxicity profile, making it a safe option for use in animal studies. However, one limitation of using N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells.
Future Directions
There are several potential future directions for research on N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, there is potential for N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide to be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could be conducted to investigate the potential use of N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in the treatment of other diseases and conditions, such as cancer and chronic pain.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide involves the reaction of 3-methoxybenzaldehyde with piperidine, followed by the addition of ethyl 2-oxo-2-(methanesulfonyl)acetate. The resulting product is then treated with hydrochloric acid to yield N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. This synthesis method has been well-established and is commonly used in laboratory settings.
Scientific Research Applications
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-6-7-13(11-14)17(22(2,19)20)12-15(18)16-9-4-3-5-10-16/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPBORYHWUCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
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